Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of cyclopropane, a three-membered ring structure, which imparts significant strain and reactivity to the molecule. This compound is of interest due to its potential use as a plant growth regulator and its structural similarity to other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate olefin in the presence of a rhodium catalyst. This reaction forms the cyclopropane ring, which can then be further functionalized to introduce the aminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.
Reduction: The ester group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides or nitriles, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to natural compounds makes it a useful tool for studying biological processes.
Industry: Used as a plant growth regulator to enhance crop yield and quality.
Mechanism of Action
The mechanism by which Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. In plants, it acts as an agonist of ethylene response, enhancing ethylene-related physiological processes such as root elongation and fruit ripening . The compound binds to ethylene receptors, triggering a cascade of signaling events that lead to the observed effects.
Comparison with Similar Compounds
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate can be compared with other similar compounds such as:
1-Aminocyclopropane-1-carboxylate: A direct precursor of ethylene in plants, used in similar applications.
Methyl 1-aminocyclopropanecarboxylate: Another structural analog with similar biological activity.
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: A compound with a trifluoromethyl group, used in different chemical contexts.
These compounds share structural similarities but differ in their specific applications and reactivity, highlighting the unique properties of this compound.
Biological Activity
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate (MACE) is a cyclopropane derivative that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
MACE is characterized by its cyclopropane ring fused with an aminoethyl group and a carboxylate moiety. This unique structure enables it to interact with various biological targets.
1. Antibacterial Activity
MACE has been investigated for its antibacterial properties. Studies indicate that it exhibits significant activity against several bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
---|---|---|
E. faecalis | 40-50 µg/mL | 29 |
P. aeruginosa | 40-50 µg/mL | 24 |
S. typhi | 40-50 µg/mL | 30 |
K. pneumoniae | 40-50 µg/mL | 19 |
In comparative studies, MACE demonstrated inhibition comparable to standard antibiotics such as ceftriaxone, suggesting its potential as an alternative antibacterial agent .
2. Anticancer Activity
Research has shown that MACE possesses notable cytotoxic effects against various cancer cell lines. The compound was evaluated for its efficacy against:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.41 |
HCT-116 | 9.71 |
PC3 | 2.29 |
HepG2 | 20.19 |
MACE's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the S phase, leading to reduced cell viability in treated cancer cells .
3. Anti-Inflammatory Activity
In addition to its antibacterial and anticancer properties, MACE has shown promise in reducing inflammation. It was tested for its inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α:
Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
---|---|---|
MACE | 89 | 78 |
Dexamethasone (control) | 83 | 72 |
These results indicate that MACE could serve as a potential therapeutic agent in managing inflammatory conditions .
Case Studies
Several case studies have highlighted the biological activities of MACE:
- Antibacterial Efficacy : A study conducted by Roxana et al. demonstrated that MACE not only inhibited bacterial growth but also altered cell morphology and viability in a dose-dependent manner.
- Cytotoxicity Against Cancer Cells : A comparative analysis of MACE against doxorubicin revealed that while doxorubicin is a well-known chemotherapeutic agent, MACE exhibited lower IC50 values in specific cancer lines, indicating its potential as a novel anticancer compound.
- Inflammation Modulation : Research focusing on the modulation of inflammatory pathways showed that MACE effectively downregulated the expression of pro-inflammatory markers in vitro, suggesting its application in inflammatory disease management.
Properties
IUPAC Name |
methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-6(9)7(2-3-7)4-5-8/h2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWXJIUYQBEZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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